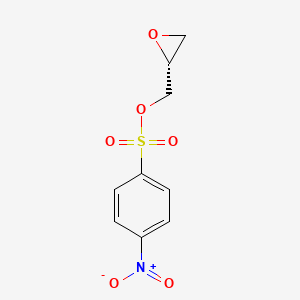

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate derivatives and related compounds involves multi-step chemical processes. For instance, enantiomers of metoprolol containing deuterium atoms were prepared from commercially available (2R)- and (2S)-glycidyl 3-nitrobenzenesulfonates, highlighting the compound's importance in stereospecific syntheses (Murthy & Nelson, 1990). This example underscores the compound's utility in creating isotopically labeled molecules, essential for pharmaceutical studies and molecular tracking.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is critical for understanding their chemical behavior. Techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) have been employed to study the molecular conformation and vibrational analysis of nitrobenzenesulfonamide derivatives, providing insights into the effects of nitro group substituents on characteristic bands in the spectra (Karabacak, Postalcilar, & Cinar, 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of this compound derivatives are influenced by their molecular structure. Research on the reaction between methyl 4-nitrobenzenesulfonate and bromide ions in mixed micellar solutions has provided kinetic evidence for morphological transitions, demonstrating the compound's reactive behavior in various solvent environments (Graciani, Rodríguez, & Moyá, 2008).

Physical Properties Analysis

The physical properties of this compound, such as melting points and solubility, can be analyzed through phase diagrams and differential scanning calorimetry. These studies help in understanding the compound's behavior in different states and during the crystallization process, which is crucial for its purification and application in synthesis (Ananth, Chen, & Shum, 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity with different functional groups and susceptibility to various chemical reactions, are pivotal for employing this compound in synthetic chemistry. Studies on the genotoxicity of enantiomeric aliphatic epoxides, including glycidyl 4-nitrobenzenesulfonate, have compared their in vivo and in vitro genotoxicity, shedding light on the compound's chemical behavior and safety profile (Sinsheimer, Chen, Das, Hooberman, Osorio, & You, 1993).

科学的研究の応用

Genotoxicity Studies : Sinsheimer et al. (1993) examined the genotoxicity of different epoxides, including glycidyl 4-nitrobenzenesulfonate. They found significant differences in mutagenicity and genotoxicity between the isomers of this compound, demonstrating its potential in genetic research (Sinsheimer et al., 1993).

Optical Purification : Ananth, Chen, and Shum (1995) focused on the melting point phase diagrams of glycidyl 3-nitrobenzenesulfonate, among others, to study its optical purification. This research contributes to the field of stereoselective synthesis and purification in chemistry (Ananth, Chen, & Shum, 1995).

Stereospecific Synthesis : Murthy and Nelson (1990) conducted a stereospecific synthesis of deuterated metoprolol enantiomers using glycidyl 3-nitrobenzenesulfonate. This illustrates its role in creating specific stereochemical configurations in pharmaceutical synthesis (Murthy & Nelson, 1990).

Reaction with Phosphites : Serves, Sotiropoulos, and Ioannou (1995) studied the reaction of tris(trimethylsilyl) phosphite with glycidyl 3-nitrobenzenesulfonate. Their work contributes to understanding the chemical behavior and potential applications of glycidyl arenesulfonates in organic synthesis (Serves, Sotiropoulos, & Ioannou, 1995).

HPLC Method Development : Shaw and Barton (1991) developed a direct HPLC method for resolving enantiomers of glycidyl 3-nitrobenzenesulphonate. This technique is significant for chiral analysis in pharmaceuticals and chemicals (Shaw & Barton, 1991).

Synthesis of Chiral Calixarene-Based Ligands : Neri et al. (1996) synthesized chiral calixarenes using glycidyl arenesulfonates, showcasing their utility in creating specialized molecules for potential use in catalysis and molecular recognition (Neri, Bottino, Geraci, & Piattelli, 1996).

特性

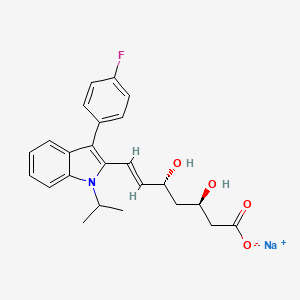

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。